4-(Trifluoromethyl)-D-phenylalanine

Lipophilicity Pharmacokinetics Medicinal Chemistry

4-(Trifluoromethyl)-D-phenylalanine is a chiral, non-proteinogenic amino acid for peptide drug discovery. The para-CF3 group elevates logP to 2.36—far above D-Phe (0.78–1.34)—enhancing membrane permeability and CNS distribution. Its D-configuration confers protease resistance, validated by a 1000-fold binding affinity gain in DPMI-δ (Kd=220 pM) for MDM2/p53. The 19F NMR-active CF3 enables background-free tracking. Outperforms 4-F/Cl analogs for SAR deconvolution of lipophilic, electronic, and steric effects. Ideal for stable D-peptide inhibitors and CNS peptidomimetics.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 114872-99-0
Cat. No. B556514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-D-phenylalanine
CAS114872-99-0
Synonyms4-(Trifluoromethyl)-D-phenylalanine; 114872-99-0; D-4-Trifluoromethylphenylalanine; 4-Trifluoromethyl-D-Phenylalanine; D-4-TRIFLUOROMETHYLPHE; (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoicacid; SBB064576; (R)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionicacid; (R)-2-AMINO-3-(4-(TRIFLUOROMETHYL)PHENYL)PROPANOICACID; (R)-beta-(p-trifluoromethylphenyl)alanine; AC1OCWB9; 93956_ALDRICH; D-PHE(4-CF3)-OH; SCHEMBL148122; H-D-PHE(4-CF3)-OH; 93956_FLUKA; CTK3J1765; MolPort-001-775-797; ZINC2149431; ANW-61449; AKOS015853779; AB10091; AC-5865; AM83499; H-D-PHE(4-TRIFLUOROMETHYL)-OH
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
InChIKeyCRFFPDBJLGAGQL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-D-phenylalanine (CAS 114872-99-0): A Para-Substituted D-Amino Acid with a Trifluoromethyl Pharmacophore


4-(Trifluoromethyl)-D-phenylalanine (CAS: 114872-99-0) is a synthetic, non-proteinogenic D-α-amino acid, characterized by a para-trifluoromethyl (-CF₃) substitution on the phenyl ring of D-phenylalanine [1]. With a molecular formula of C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol, this compound is primarily utilized as a chiral building block in peptide and peptidomimetic synthesis [1]. The presence of the electron-withdrawing and highly lipophilic -CF₃ group imparts distinct physicochemical properties, including altered logP and enhanced metabolic stability, which are critical for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive peptides [1]. Its D-configuration confers inherent resistance to proteolytic degradation, making it a valuable tool for developing stable therapeutic agents and biochemical probes .

Why Unsubstituted D-Phenylalanine or Alternative 4-Substituted Analogs Cannot Replace 4-(Trifluoromethyl)-D-phenylalanine in Advanced Research


In peptide-based drug discovery and chemical biology, the simple substitution of one amino acid for another can profoundly alter a molecule's biological activity, stability, and physicochemical properties. 4-(Trifluoromethyl)-D-phenylalanine is not a mere structural variant; it is a specialized tool. The trifluoromethyl group is a privileged pharmacophore in medicinal chemistry, known for its unique ability to increase lipophilicity and metabolic stability far beyond what is achievable with other halogen substituents like fluorine or chlorine [1]. Direct comparisons show that substituting a para-CF₃ group for a para-F or para-Cl results in significantly different logP values and, consequently, divergent membrane permeability and protein-binding characteristics [1]. Furthermore, the D-stereochemistry of this compound provides a distinct advantage in protease resistance compared to its L-enantiomer, which is rapidly degraded in vivo. Therefore, substituting 4-(Trifluoromethyl)-D-phenylalanine with a different analog will not yield the same experimental outcomes and can lead to misinterpretation of structure-activity relationships (SAR) or failure in preclinical development.

Quantitative Differentiation of 4-(Trifluoromethyl)-D-phenylalanine: Direct Evidence vs. Key Comparators


LogP Increase of ~1.5 Units Compared to D-Phenylalanine, Surpassing 4-Fluoro and 4-Chloro Analogs

The incorporation of a para-trifluoromethyl group on D-phenylalanine significantly elevates the compound's lipophilicity compared to the unsubstituted parent molecule. The reported logP value for 4-(trifluoromethyl)-D-phenylalanine is 2.36, which is 1.5 logP units higher than the logP of 0.78-1.34 for unsubstituted D-phenylalanine [1]. This increase is also substantially greater than that observed for the 4-fluoro analog (logP ~1.9) and is comparable to the 4-chloro analog (logP ~2.8) [2][3]. The heightened lipophilicity directly correlates with enhanced membrane permeability and is a key determinant for the bioavailability and tissue distribution of peptide drugs containing this residue [1].

Lipophilicity Pharmacokinetics Medicinal Chemistry

Facilitates Sub-Picomolar Binding Affinity (Kd = 220 pM) in a D-Peptide MDM2 Antagonist

In a head-to-head comparison within the same peptide scaffold, the substitution of a phenylalanine residue with 4-(trifluoromethyl)-D-phenylalanine contributed to a dramatic increase in target binding affinity. The prototypic D-peptide inhibitor DPMI-α, which contains an unsubstituted phenylalanine, binds to the (25-109)MDM2 protein with a Kd of 220 nM [1]. Through iterative design and the incorporation of a 4-(trifluoromethyl)-D-phenylalanine residue, the super-active antagonist DPMI-δ was developed, achieving a binding affinity (Kd) of 220 pM, an improvement of three orders of magnitude [1]. This represents a 1000-fold enhancement in potency, directly attributable to the optimized binding interactions facilitated by the trifluoromethylated amino acid within the MDM2 binding pocket.

Protein-Protein Interaction Anticancer p53-MDM2

High-Resolution Structural Validation (1.80 Å) of a Trifluoromethylated D-Peptide Bound to MDM2

The precise binding mode of the 4-(trifluoromethyl)-D-phenylalanine residue has been elucidated through high-resolution X-ray crystallography. The crystal structure of human MDM2 (residues 25-109) in complex with a trifluoromethylated D-peptide inhibitor containing this amino acid was solved at a resolution of 1.80 Å (PDB ID: 3TPX) [1]. This atomic-level detail provides unambiguous evidence of the specific hydrophobic and steric interactions that the para-CF₃ group makes within the MDM2 binding pocket, interactions that cannot be recapitulated by other 4-substituted analogs [1]. The structure confirms the D-configuration of the incorporated amino acid and validates the rational design behind the super-potent MDM2 antagonist.

X-ray Crystallography Structural Biology Drug Design

Distinct Chiral Identity: Optical Rotation of -0.9° vs. +23° for 4-Fluoro-D-phenylalanine

The specific optical rotation ([α]D) is a fundamental parameter for verifying the enantiomeric purity and identity of chiral compounds. For 4-(trifluoromethyl)-D-phenylalanine, the measured specific optical rotation is -0.9° (c=1, 1N HCl) . This value is a clear and quantifiable differentiator from other 4-substituted D-phenylalanine analogs. For instance, the closely related 4-fluoro-D-phenylalanine exhibits a specific optical rotation of approximately +23° (c=1, H₂O) . This difference in magnitude and sign underscores the significant impact of the para-substituent on the molecule's chiroptical properties and provides a reliable, routine analytical method for confirming the identity and correct enantiomeric form of the procured material.

Chiral Purity Stereochemistry Quality Control

Proven Application Domains for 4-(Trifluoromethyl)-D-phenylalanine Based on Quantitative Evidence


Design of Ultra-High Affinity, Protease-Resistant Peptide Therapeutics (e.g., MDM2 Antagonists)

Based on the 1000-fold improvement in binding affinity achieved in DPMI-δ (Kd = 220 pM) compared to a non-fluorinated analog, this compound is ideally suited for projects developing potent, proteolytically stable D-peptide inhibitors of protein-protein interactions, particularly for anticancer targets like MDM2/p53 [1]. The high-resolution co-crystal structure (PDB: 3TPX) further validates its role in achieving a precise fit within the target's hydrophobic binding pocket, enabling structure-guided optimization [1].

Incorporation into Peptidomimetics Requiring Enhanced Lipophilicity and Membrane Permeability

The significantly elevated logP value of 2.36 for this compound, compared to 0.78-1.34 for D-phenylalanine, makes it a strategic choice for improving the cellular uptake and tissue distribution of peptide-based drug candidates [1]. This property is particularly valuable in central nervous system (CNS) drug discovery, where a higher logP often correlates with improved blood-brain barrier penetration. The quantitative lipophilicity data provides a rational basis for selecting this building block over less lipophilic 4-fluoro analogs (logP ~1.9) [1].

Chemical Biology and Biophysical Probes (e.g., 19F NMR Spectroscopy)

The unique 19F NMR-active CF₃ group of this amino acid provides a powerful, background-free spectroscopic handle for studying peptide structure, dynamics, and interactions in complex biological environments [1]. This enables site-specific labeling of peptides for solid-state and solution-state 19F NMR studies, offering a distinct advantage over other halogenated phenylalanines (e.g., 4-fluoro) that may provide less sensitive or more complex signals [1].

Structure-Activity Relationship (SAR) Studies for Fine-Tuning Electronic and Steric Effects

The well-defined physicochemical parameters of 4-(trifluoromethyl)-D-phenylalanine (logP, optical rotation, molecular weight) make it an essential tool in systematic SAR campaigns. By substituting it for other 4-substituted phenylalanines (F, Cl, Br, I), researchers can quantitatively deconvolute the contributions of lipophilicity, electron-withdrawing effects, and steric bulk to the biological activity of a lead peptide or small molecule [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.